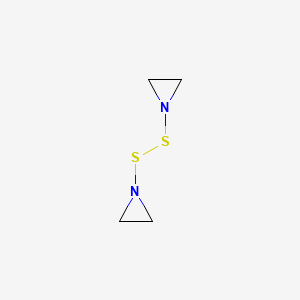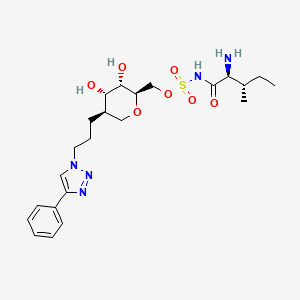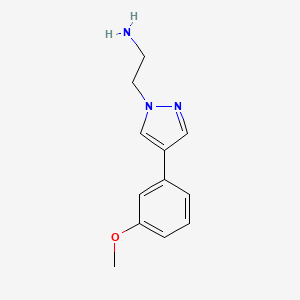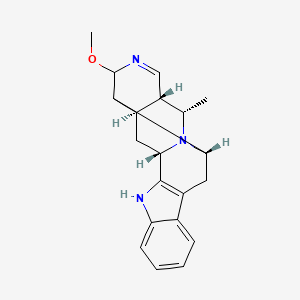![molecular formula C14H9ClS B14763184 2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)
2-(2-Chlorophenyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes It is characterized by a benzene ring fused to a thiophene ring, with a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another method includes the radical cascade cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids using silver nitrate (AgNO3) as a catalyst . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, some derivatives of benzothiophene have been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation involves binding to the CDN-binding domain of the STING protein, triggering downstream signaling pathways such as the IRF and NF-κB pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound without the chlorine substituent.
2-Substituted Benzothiophenes: Compounds with various substituents at the 2-position, such as 2-phenylbenzothiophene.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-(2-Chlorophenyl)benzo[b]thiophene is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H9ClS |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |
InChI-Schlüssel |
HJYAZQDIEACAGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)

![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)

![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)



![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

